3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one
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Overview
Description
3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, in particular, features an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . Another approach is the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation or metal hydrides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The compound’s ability to interact with multiple receptors and enzymes makes it a versatile molecule in biological systems.
Comparison with Similar Compounds
3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactions compared to other indole derivatives.
Properties
CAS No. |
922139-24-0 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-[(1-methylindol-3-yl)methyl]but-3-en-2-one |
InChI |
InChI=1S/C14H15NO/c1-10(11(2)16)8-12-9-15(3)14-7-5-4-6-13(12)14/h4-7,9H,1,8H2,2-3H3 |
InChI Key |
WJNDNHRXRIWTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)CC1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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